6-Chloro-1,2,3,4-tetrahydro-7-methoxyisoquinoline
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Overview
Description
6-chloro-7-methoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H12ClNO. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Pomeranz–Fritsch–Bobbitt cyclization reaction, which is a well-known synthetic route for tetrahydroisoquinoline derivatives . The reaction conditions often require an acidic environment and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 6-chloro-7-methoxy-1,2,3,4-tetrahydroisoquinoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-methoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Reduction: It can be reduced to form more saturated derivatives, such as decahydroisoquinoline.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and selenium dioxide.
Reduction: Hydrogen gas in the presence of a suitable catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include nitrones, decahydroisoquinoline, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-chloro-7-methoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Industry: It can be used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-7-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: A similar compound with two methoxy groups instead of one.
7-chloro-1,2,3,4-tetrahydroisoquinoline: A compound with a similar structure but lacking the methoxy group.
Uniqueness
6-chloro-7-methoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both a chloro and a methoxy group, which can influence its chemical reactivity and biological activity. These functional groups can enhance its potential as a therapeutic agent by providing specific interactions with molecular targets.
Properties
Molecular Formula |
C10H12ClNO |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
6-chloro-7-methoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H12ClNO/c1-13-10-5-8-6-12-3-2-7(8)4-9(10)11/h4-5,12H,2-3,6H2,1H3 |
InChI Key |
RFDPTAIWZQKYBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CCNCC2=C1)Cl |
Origin of Product |
United States |
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